

3-Heptanol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Heptanol**
Cat. No.: **B047328**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties of **3-Heptanol**. The information is curated for professionals in research and development, with a focus on presenting clear, quantitative data and outlining standard experimental methodologies for its characterization.

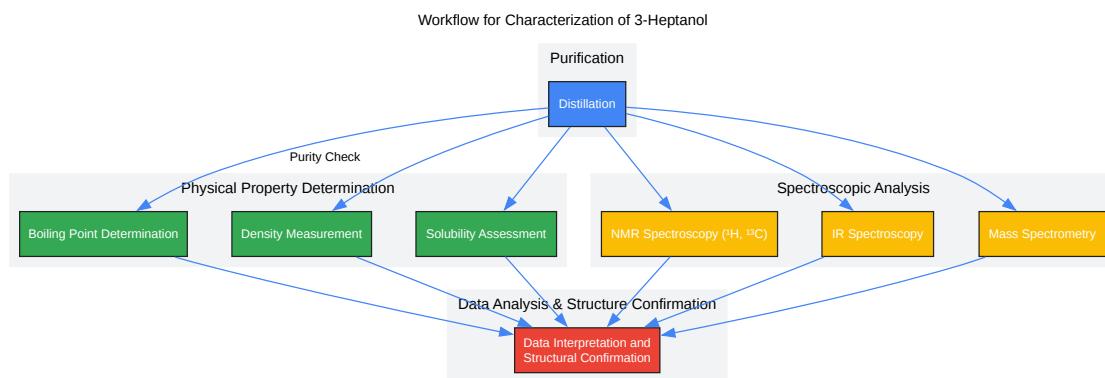
Core Chemical and Physical Properties

3-Heptanol, a secondary alcohol, is a colorless liquid with a characteristic herbaceous odor.[\[1\]](#) It finds applications as a solvent, a flavoring agent, and as a building block in chemical synthesis.[\[1\]](#)[\[2\]](#)

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of **3-Heptanol**, compiled from various sources.

Property	Value	Citations
Molecular Formula	C ₇ H ₁₆ O	[1] [3] [4]
Molecular Weight	116.20 g/mol	[3] [4] [5]
Appearance	Colorless oily liquid	[1] [6]
Odor	Powerful, herbaceous	[1] [7]


Physical Property	Value (at standard conditions unless noted)	Citations
Density	0.821 g/mL at 20°C; 0.818 g/mL at 25°C	[2][4][7]
Boiling Point	156-162 °C at 760 mmHg; 66 °C at 20 mmHg	[2][3][4][8]
Melting Point	-70 °C	[4][9]
Refractive Index	n _{20/D} 1.421 - 1.422	[2][4][8]
Flash Point	54.4 - 60 °C (closed cup)	[2][3]
Solubility in Water	3.984 g/L at 25°C; Generally described as insoluble or slightly soluble in water.	[1][5][9]
Solubility in Organic Solvents	Soluble in alcohol and ether.	[1][5]
Vapor Pressure	1.0 ± 0.6 mmHg at 25°C	[3]

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of the key physical and spectroscopic properties of **3-Heptanol**.

Determination of Physical Properties

A logical workflow for the physical and chemical characterization of a liquid sample like **3-Heptanol** is presented below.

[Click to download full resolution via product page](#)

Workflow for the characterization of **3-Heptanol**.

1. Boiling Point Determination (Thiele Tube Method)

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

- Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating source, and paraffin oil.
- Procedure:
 - Fill the small test tube with a few milliliters of **3-Heptanol**.

- Place the capillary tube, sealed end up, into the test tube.
- Attach the test tube to the thermometer and immerse it in the Thiele tube containing paraffin oil.
- Gently heat the side arm of the Thiele tube.
- Observe for a continuous stream of bubbles emerging from the open end of the capillary tube.
- Remove the heat and record the temperature at which the liquid begins to enter the capillary tube. This temperature is the boiling point.[2][8]

2. Density Measurement

Density is the mass per unit volume of a substance.

- Apparatus: Graduated cylinder, electronic balance.
- Procedure:
 - Measure and record the mass of a clean, dry graduated cylinder.
 - Add a known volume of **3-Heptanol** to the graduated cylinder and record the volume.
 - Measure and record the total mass of the graduated cylinder and the **3-Heptanol**.
 - Calculate the mass of the **3-Heptanol** by subtracting the mass of the empty graduated cylinder.
 - Calculate the density by dividing the mass of the **3-Heptanol** by its volume.[6][10]

3. Solubility Determination

Solubility is the ability of a solute to dissolve in a solvent.

- Apparatus: Test tubes, graduated cylinder, spatula, balance.
- Procedure for Solubility in Water:

- Add a measured volume (e.g., 1 mL) of distilled water to a test tube.
- Add a small, known amount (e.g., 0.1 g) of **3-Heptanol** to the test tube.
- Vigorously shake the test tube and observe if the **3-Heptanol** dissolves completely.
- Continue adding small, known increments of **3-Heptanol** until it no longer dissolves to determine the saturation point.[1][11]
- Procedure for Solubility in Organic Solvents:
 - Repeat the above procedure using organic solvents such as ethanol and diethyl ether.

Spectroscopic Analysis

The structural elucidation of **3-Heptanol** is achieved through various spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

- Sample Preparation: Dissolve 5-25 mg of **3-Heptanol** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube. Ensure the solution is free of any solid particles by filtering it through a pipette with a cotton or glass wool plug.[12]
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - The chemical shifts, integration, and splitting patterns of the proton signals will help identify the different types of protons and their neighboring environments.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - The number of signals indicates the number of unique carbon environments in the molecule.[3]

2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

- Sample Preparation (Neat Liquid):
 - Place one to two drops of pure **3-Heptanol** onto the surface of a salt plate (e.g., NaCl or KBr).
 - Place a second salt plate on top to create a thin liquid film between the plates.[\[7\]](#)[\[13\]](#)
- Data Acquisition:
 - Place the "sandwich" in the sample holder of the IR spectrometer and acquire the spectrum.
 - The spectrum will show characteristic absorption bands for the O-H stretch of the alcohol group (broad peak around 3300 cm^{-1}) and C-H stretches of the alkyl chain (around 2850-3000 cm^{-1}).

3. Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and fragmentation pattern of a molecule.

- Methodology (Electron Ionization - EI):
 - A small sample of **3-Heptanol** is introduced into the mass spectrometer, where it is vaporized.
 - The vaporized molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.
 - The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a magnetic field.
 - A detector records the abundance of each ion.[\[14\]](#)[\[15\]](#)
- Data Interpretation:

- The peak with the highest m/z value typically corresponds to the molecular ion (M⁺), providing the molecular weight.
- The fragmentation pattern provides structural information.

Safety and Handling

3-Heptanol is a flammable liquid and is harmful if swallowed.[2][10] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical.[2] Work should be conducted in a well-ventilated area, away from open flames and sources of ignition.[10]

This guide provides a foundational understanding of the key chemical and physical properties of **3-Heptanol** and the standard experimental procedures for their determination. For more specific applications or advanced analytical techniques, further consultation of specialized literature is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. education.com [education.com]
- 2. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 3. benchchem.com [benchchem.com]
- 4. phillysim.org [phillysim.org]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. wjec.co.uk [wjec.co.uk]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 12. NMR Sample Preparation [nmr.chem.umn.edu]
- 13. webassign.net [webassign.net]
- 14. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [3-Heptanol: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b047328#3-heptanol-chemical-and-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com